molecular formula C7H9NO2 B046203 3-Methoxy-2-methyl-1H-pyridin-4-one CAS No. 76015-11-7

3-Methoxy-2-methyl-1H-pyridin-4-one

Cat. No. B046203
Key on ui cas rn: 76015-11-7
M. Wt: 139.15 g/mol
InChI Key: GNWSQENQZGWCSW-UHFFFAOYSA-N
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Patent
US04738975

Procedure details

3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) was suspended in phosphorus oxychloride (50 ml), refluxed for 10 hours, and concentrated. To the resultant residue was added toluene and the residual phosphorus oxychloride was evaporated under reduced pressure. To the resultant oily substance were added chloroform and water and the chloroform layer was separated. The aqueous layer was made alkaline with potassium carbonate and extracted with chloroform. The chloroform solutions thus obtained were combined, washed with water, dried, and evaporated. The residue was purified by column chromatography on silica gel, to give 4-chloro-3-methoxy-2-methylpyridine (4.8 g) as a light brown oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8](=O)[CH:7]=[CH:6][NH:5][C:4]=1[CH3:10].P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:8]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:10])[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
COC1=C(NC=CC1=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the resultant residue was added toluene
CUSTOM
Type
CUSTOM
Details
the residual phosphorus oxychloride was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resultant oily substance were added chloroform and water
CUSTOM
Type
CUSTOM
Details
the chloroform layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform solutions thus obtained
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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